Specific Scientific Field: Environmental Science and Pollution Research
Summary of the Application: The compound “4-chloro-2-methylphenol” is a transformation product of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).
Methods of Application or Experimental Procedures: A polyaniline/carbon nanotube (CNT) cyclodextrin matrix (PANI-β-CD/MWCNT)-based electrochemical sensor was developed. A simple cyclic voltammetry-based electrochemical methodology, in phosphate buffer solution at pH 6
Specific Scientific Field: Agriculture and Environmental Science
Summary of the Application: “4-Chloro-2-methylphenol” is used as a closed system intermediate in the production of phenoxy herbicides.
Methods of Application or Experimental Procedures: The exact procedures for the production of phenoxy herbicides using “4-Chloro-2-methylphenol” are proprietary and vary between manufacturers.
Specific Scientific Field: Medicine and Public Health
Summary of the Application: “4-Chloro-2-methylphenol” is also used as a disinfectant or bactericide.
Methods of Application or Experimental Procedures: As a disinfectant or bactericide, “4-Chloro-2-methylphenol” can be applied directly to surfaces or used in solution form for cleaning purposes.
Results or Outcomes: The use of “4-Chloro-2-methylphenol” as a disinfectant or bactericide helps in the prevention of bacterial growth and spread, contributing to hygiene and public health.
Specific Scientific Field: Organic Chemistry and Industrial Manufacturing
Summary of the Application: “4-Fluoro-2-methylphenol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields.
Methods of Application or Experimental Procedures: The exact procedures for using “4-Fluoro-2-methylphenol” in these fields are proprietary and vary between manufacturers.
Results or Outcomes: The use of “4-Fluoro-2-methylphenol” in these fields contributes to the production of a wide range of products, including various pharmaceuticals, agrochemicals, and dyes.
Specific Scientific Field: Organic Chemistry
Summary of the Application: Derivatives of “o-cresol” (which is structurally similar to “4-Chloro-2-fluoro-3-methylphenol”) are used in various applications. For example, “Indo-1” is a popular calcium indicator.
Methods of Application or Experimental Procedures: The exact procedures for synthesizing these derivatives are proprietary and vary between manufacturers.
Results or Outcomes: These derivatives have various applications, such as in the production of herbicides or as indicators in biological research.
Summary of the Application: “p-Chlorocresol”, which is structurally similar to “4-Chloro-2-fluoro-3-methylphenol”, is a potent disinfectant and antiseptic.
Methods of Application or Experimental Procedures: As a disinfectant or antiseptic, “p-Chlorocresol” can be applied directly to surfaces or used in solution form for cleaning purposes.
Results or Outcomes: The use of “p-Chlorocresol” as a disinfectant or antiseptic helps in the prevention of bacterial growth and spread, contributing to hygiene and public health.
4-Chloro-2-fluoro-3-methylphenol is an aromatic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenolic ring, along with chlorine and fluorine substituents. Its molecular formula is C7H6ClF, and it has a molecular weight of approximately 144.57 g/mol. This compound appears as a white to pale yellow solid and is known for its antiseptic properties, making it useful in various applications, particularly in the pharmaceutical and chemical industries.
These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.
4-Chloro-2-fluoro-3-methylphenol exhibits notable biological activity, particularly as an antimicrobial and antiseptic agent. Its ability to disrupt microbial cell membranes contributes to its effectiveness against a range of pathogens, including bacteria and fungi. Additionally, studies indicate that halogenated phenols like this compound can influence biological pathways, potentially affecting metabolic processes in microorganisms.
The synthesis of 4-Chloro-2-fluoro-3-methylphenol can be achieved through several methods:
These methods allow for the selective introduction of functional groups, tailoring the compound for specific applications.
4-Chloro-2-fluoro-3-methylphenol finds applications in various fields:
Its unique chemical structure allows it to participate in diverse
Interaction studies involving 4-Chloro-2-fluoro-3-methylphenol focus on its reactivity with biological systems and other chemical entities. Research indicates that this compound can interact with various enzymes and proteins, potentially influencing metabolic pathways in microorganisms. Additionally, studies on its binding affinity with cellular components provide insights into its mechanism of action as an antimicrobial agent.
Several compounds exhibit structural similarities to 4-Chloro-2-fluoro-3-methylphenol, each with unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-3-methylphenol | C7H7ClO | Antiseptic properties; widely used disinfectant |
| 2-Fluoro-3-methylphenol | C7H7FO | Similar structure; used in organic synthesis |
| 2-Chloro-4-fluoro-3-methylphenol | C7H6ClF | Exhibits different reactivity patterns |
| 4-Bromo-3-methylphenol | C7H7BrO | Bromine substitution alters biological activity |
The uniqueness of 4-Chloro-2-fluoro-3-methylphenol lies in the specific arrangement of chlorine and fluorine atoms relative to the methyl group on the phenolic ring. This arrangement affects its reactivity profile and biological interactions compared to other similar compounds.